molecular formula C22H30ClN3O3 B5072342 ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate

ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate

Cat. No.: B5072342
M. Wt: 419.9 g/mol
InChI Key: DSODCIYDOYUNOC-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups. It has a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted with a chlorine atom and two methyl groups. The piperidine ring is substituted with an ethyl ester group and a benzyl group that is further substituted with a methoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine and pyrazole rings would likely contribute to the rigidity of the molecule. The chlorine atom, being highly electronegative, would create a polar region in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the polar chlorine atom and the polar ester group could make the compound somewhat polar. The compound is likely to be solid at room temperature .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Without more information, it’s difficult to predict the specific mechanism of action for this compound .

Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promising activity in a certain area, such as medicinal chemistry, further studies could be done to optimize its activity and reduce any potential side effects .

Properties

IUPAC Name

ethyl 1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-4-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30ClN3O3/c1-5-29-21(27)22(14-17-7-6-8-18(13-17)28-4)9-11-26(12-10-22)15-19-16(2)24-25(3)20(19)23/h6-8,13H,5,9-12,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSODCIYDOYUNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=C(N(N=C2C)C)Cl)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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